Cas no 113743-17-2 (6-Hydroxy Nicorandil)
6-Hydroxy Nicorandil Chemical and Physical Properties
Names and Identifiers
-
- 6-Hydroxy Nicorandil
- LogP
- 2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl nitrate
- 1,6-Dihydro-N-[2-(nitrooxy)ethyl]-6-oxo-3-pyridinecarboxaMide
-
- Inchi: 1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12)
- InChI Key: KPGQDUMCVZGWBO-UHFFFAOYSA-N
- SMILES: n1cc(C(=O)NCCO[N+]([O-])=O)ccc1O
Computed Properties
- Exact Mass: 227.05427
Experimental Properties
- PSA: 114.59
6-Hydroxy Nicorandil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H948550-2.5mg |
6-Hydroxy Nicorandil |
113743-17-2 | 2.5mg |
$167.00 | 2023-05-18 | ||
| TRC | H948550-25mg |
6-Hydroxy Nicorandil |
113743-17-2 | 25mg |
$ 1800.00 | 2023-09-07 |
6-Hydroxy Nicorandil Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 6-Hydroxy Nicorandil
6-Hydroxy Nicorandil: A Comprehensive Overview
6-Hydroxy Nicorandil, also known by its CAS number 113743-17-2, is a compound that has garnered significant attention in the field of pharmacology and organic chemistry. This compound is a derivative of nicorandil, which is well-known for its role as a potassium channel activator. The hydroxyl group at the 6-position introduces unique properties to the molecule, making it a subject of interest for researchers exploring its potential applications in drug development.
The structure of 6-Hydroxy Nicorandil consists of a bicyclic framework with a hydroxyl group attached to the sixth carbon atom. This structural feature not only influences its physicochemical properties but also plays a crucial role in its pharmacokinetic behavior. Recent studies have highlighted the importance of this hydroxyl group in enhancing the compound's solubility and bioavailability, which are critical factors for its therapeutic potential.
In terms of pharmacological activity, 6-Hydroxy Nicorandil has been extensively studied for its ability to modulate potassium channels. Potassium channels are integral to various physiological processes, including neuronal signaling, smooth muscle relaxation, and cardiac function. By activating these channels, 6-Hydroxy Nicorandil exhibits vasodilatory effects, making it a promising candidate for the treatment of cardiovascular diseases such as angina pectoris and hypertension.
Recent research has delved into the mechanism of action of 6-Hydroxy Nicorandil, revealing its interaction with specific subtypes of potassium channels. For instance, studies have shown that it selectively activates ATP-sensitive potassium (KATP) channels, which are pivotal in regulating myocardial oxygen consumption and preventing ischemic damage. This selectivity is advantageous as it minimizes potential off-target effects and enhances the compound's therapeutic index.
Beyond its role as a potassium channel activator, 6-Hydroxy Nicorandil has also been investigated for its antioxidant properties. Oxidative stress is a key contributor to various pathological conditions, including cardiovascular diseases and neurodegenerative disorders. Preclinical studies have demonstrated that 6-Hydroxy Nicorandil exhibits potent antioxidant activity, potentially mitigating oxidative damage and offering neuroprotective effects.
The synthesis of CAS No. 113743-17-2 involves a multi-step process that typically begins with the modification of nicorandil's structure. Researchers have explored various synthetic pathways to optimize the yield and purity of the compound. One notable approach involves the hydroxylation of nicorandil using enzymatic or chemical methods, followed by purification techniques such as chromatography to isolate the desired product.
In terms of applications, 6-Hydroxy Nicorandil holds potential in both therapeutic and diagnostic contexts. Its vasodilatory effects make it a candidate for treating conditions characterized by reduced blood flow, such as peripheral artery disease. Additionally, its antioxidant properties suggest potential use in neuroprotective therapies for conditions like Alzheimer's disease and Parkinson's disease.
The latest advancements in computational chemistry have enabled researchers to model the molecular interactions of CAS No. 113743-17-2. These computational studies provide insights into the binding affinities of the compound with various potassium channel subtypes, aiding in the design of more potent and selective derivatives.
In conclusion, 6-Hydroxy Nicorandil (CAS No. 113743-17-2) is a versatile compound with significant potential in pharmacological research and drug development. Its unique structural features, coupled with its ability to modulate potassium channels and exhibit antioxidant activity, make it a valuable tool in addressing various therapeutic challenges. As research continues to uncover new insights into its mechanisms and applications, this compound is poised to play an increasingly important role in advancing medical treatments.
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